4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound with a molecular formula of C17H15BrN2O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multiple steps. One common method includes the condensation of 4-bromo-benzoyl chloride with 2-(4-methoxyphenyl)-1,3-thiazole-4-methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-hydroxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Reduction: N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Substitution: 4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Scientific Research Applications
4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy group can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-methoxybenzyl)benzamide
- 4-methoxybenzyl 5-bromo-2-chlorobenzamide
- 4-bromo-N-(tert-butyl)benzamide
Uniqueness
4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of the thiazole ring, which imparts specific chemical properties and biological activities not found in other similar compounds. This uniqueness makes it a valuable molecule for targeted research and development .
Properties
Molecular Formula |
C18H15BrN2O2S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C18H15BrN2O2S/c1-23-16-8-4-13(5-9-16)18-21-15(11-24-18)10-20-17(22)12-2-6-14(19)7-3-12/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
TULZAUSIWMPGKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.